![molecular formula C18H14N4O2S B293044 2-[(9-Methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B293044.png)
2-[(9-Methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(9-Methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has unique biochemical and physiological effects.
科学研究应用
2-[(9-Methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound has shown promising results in cancer research as it exhibits anticancer properties by inhibiting specific enzymes and signaling pathways. It has also been studied for its potential use as an antimicrobial agent, antiviral agent, and anti-inflammatory agent.
作用机制
The mechanism of action of 2-[(9-Methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide involves its ability to inhibit specific enzymes and signaling pathways. This compound has been shown to inhibit the activity of certain kinases such as protein kinase C (PKC), glycogen synthase kinase-3β (GSK-3β), and cyclin-dependent kinases (CDKs). It also inhibits the activity of specific transcription factors such as nuclear factor kappa B (NF-κB) and activator protein-1 (AP-1).
Biochemical and Physiological Effects:
2-[(9-Methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide has various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells by activating specific pathways. It also inhibits the growth and proliferation of cancer cells by blocking specific enzymes and signaling pathways. In addition, this compound has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the advantages of using 2-[(9-Methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide in lab experiments is its ability to selectively target specific enzymes and signaling pathways. This compound has shown promising results in inhibiting the growth and proliferation of cancer cells without affecting normal cells. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and efficacy.
未来方向
There are several future directions for the research on 2-[(9-Methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide. One of the directions is to study its potential use in combination with other drugs or therapies for cancer treatment. Another direction is to investigate its potential use in other diseases such as viral infections and autoimmune disorders. Furthermore, future research can focus on improving the solubility and bioavailability of this compound to enhance its efficacy in lab experiments.
In conclusion, 2-[(9-Methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide is a chemical compound that has potential applications in various fields. Its unique synthesis method, mechanism of action, and biochemical and physiological effects make it an interesting compound for scientific research. Further research is needed to explore its full potential and to overcome its limitations.
合成方法
The synthesis of 2-[(9-Methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide involves the reaction of 9-methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine-4-thiol with chloroacetic acid in the presence of a base. The reaction takes place in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at a specific temperature and pressure. The resulting product is purified using various techniques such as column chromatography, recrystallization, or sublimation.
属性
分子式 |
C18H14N4O2S |
|---|---|
分子量 |
350.4 g/mol |
IUPAC 名称 |
2-[(13-methyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H14N4O2S/c1-10-7-12(11-5-3-2-4-6-11)22-17-14(10)15-16(24-17)18(21-9-20-15)25-8-13(19)23/h2-7,9H,8H2,1H3,(H2,19,23) |
InChI 键 |
OIHXHHOMMLHVNS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(O2)C(=NC=N3)SCC(=O)N)C4=CC=CC=C4 |
规范 SMILES |
CC1=CC(=NC2=C1C3=C(O2)C(=NC=N3)SCC(=O)N)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-[2-(4-chlorophenyl)-2-oxoethoxy]-3-methyl-1,4-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B292961.png)
![2-(11-Ethyl-15-methyl-9,13-dioxo-8,18-dioxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,12(17),15-hexaen-14-yl)acetonitrile](/img/structure/B292964.png)
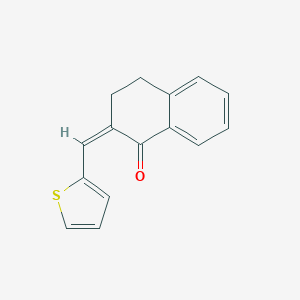
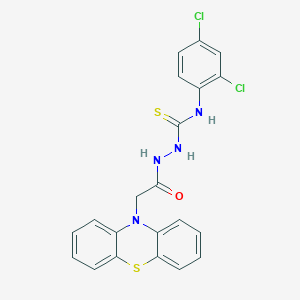
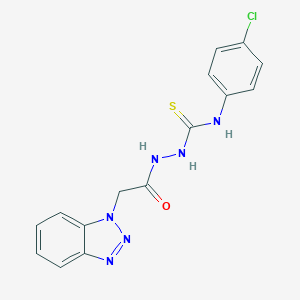
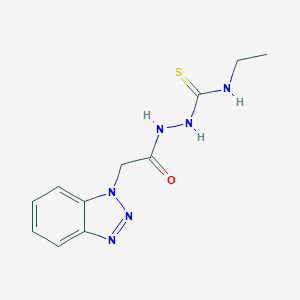
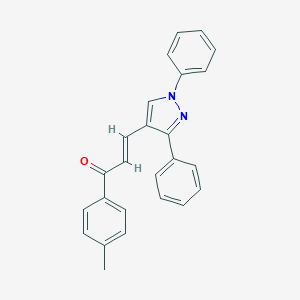
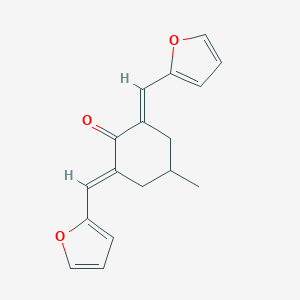
![N-allyl-2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinecarbothioamide](/img/structure/B292980.png)
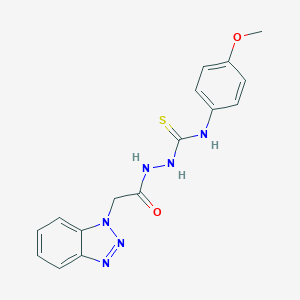
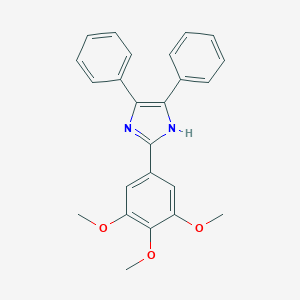
![1-[[2-(Benzotriazol-1-yl)acetyl]amino]-3-phenylthiourea](/img/structure/B292985.png)
![3-(4-chlorophenyl)-2-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B292989.png)
![3-amino-2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B292991.png)